molecular formula C15H17NO3 B2564164 (2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 587853-28-9

(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2564164
CAS No.: 587853-28-9
M. Wt: 259.305
InChI Key: UQAOPYDKTSVAIA-XFFZJAGNSA-N
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Description

(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a chemical compound characterized by its unique structure, which includes a hydroxy and methoxy substituted phenyl group, a nitrile group, and a ketone group

Scientific Research Applications

(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile has several scientific research applications:

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 4,4-dimethyl-3-oxopentanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the presence of the phenolic hydroxyl group, which can donate hydrogen atoms to neutralize free radicals. Additionally, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
  • (2E)-2-[(3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
  • (2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-oxopentanenitrile

Uniqueness

(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its reactivity and biological activity. This dual substitution pattern can enhance its antioxidant properties and provide additional sites for chemical modification, making it a versatile compound for various applications .

Properties

IUPAC Name

(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-15(2,3)14(18)11(9-16)7-10-5-6-12(17)13(8-10)19-4/h5-8,17H,1-4H3/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAOPYDKTSVAIA-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/C1=CC(=C(C=C1)O)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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